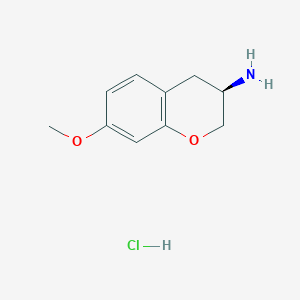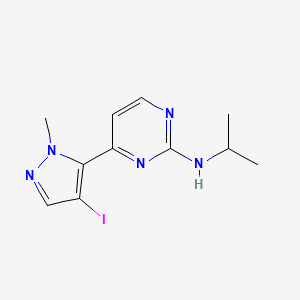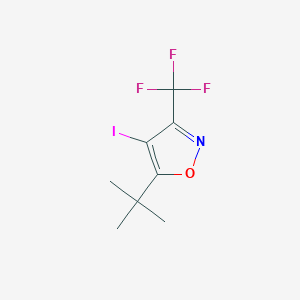
5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group, an iodine atom, and a trifluoromethyl group attached to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry and drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole typically involves the cycloaddition of nitrile oxides to alkynes. One common method includes the use of tert-butyl nitrite or isoamyl nitrite as reagents, which react with substituted aldoximes and alkynes under conventional heating conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for isoxazoles often involve metal-catalyzed reactions. For example, copper (I) or ruthenium (II) catalysts are frequently used in (3 + 2) cycloaddition reactions to form the isoxazole ring . These methods are preferred for their efficiency and high yields, although they may require additional steps for purification and separation of the catalyst from the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce an isoxazole with additional oxygen-containing functional groups .
Aplicaciones Científicas De Investigación
5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole has several applications in scientific research:
Medicinal Chemistry: Isoxazoles are often explored for their potential as therapeutic agents due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: The compound can be used as a building block for the synthesis of more complex molecules that can probe biological systems.
Material Science: Isoxazoles are also investigated for their potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazole: Known for its cytotoxic effects.
3,5-Bis(het)arylisoxazoles: Synthesized using sodium azide and known for their high yields.
Uniqueness
5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug discovery .
Propiedades
Fórmula molecular |
C8H9F3INO |
|---|---|
Peso molecular |
319.06 g/mol |
Nombre IUPAC |
5-tert-butyl-4-iodo-3-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C8H9F3INO/c1-7(2,3)6-4(12)5(13-14-6)8(9,10)11/h1-3H3 |
Clave InChI |
KYBSKLWVRNUVLP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=NO1)C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




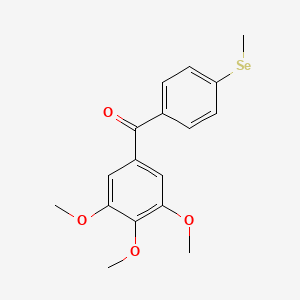
![1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine](/img/structure/B13053312.png)
![Methyl 2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13053314.png)
![6-fluoro-2',3',5',6'-tetrahydro-3H-spiro[benzofuran-2,4'-pyran]](/img/structure/B13053315.png)
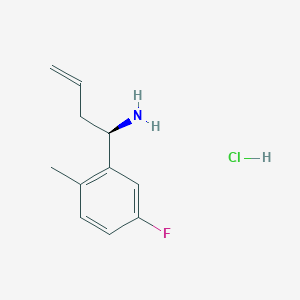
![6-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid](/img/structure/B13053330.png)
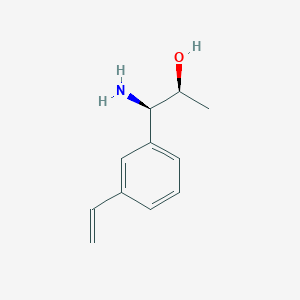
![8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide hcl](/img/structure/B13053339.png)

